The table below summarizes the fundamental pharmacokinetic characteristics of nilotinib established in clinical studies [1] [2] [3].
| Parameter | Value / Description |
|---|---|
| Absorption (Tmax) | Approximately 3 hours post-dose [1] [2] |
| Elimination Half-life (T½) | Approximately 17 hours [1] (also reported as 15 hours [3]) |
| Primary Metabolic Enzymes | Hepatic Cytochrome P450 CYP3A4 [2] |
| Food Effect (High-fat meal) | Increases bioavailability (AUC) by up to 82% [2] |
| Route of Elimination | Primarily via feces [2] |
| Protein Binding | Not fully quantified in sources |
| Volume of Distribution | Not fully quantified in sources |
Nilotinib undergoes extensive hepatic metabolism, primarily through oxidation and hydroxylation via the CYP3A4 enzyme [1] [2]. As a result, its exposure is highly susceptible to interactions with other drugs that induce or inhibit this pathway.
Furthermore, nilotinib itself acts as a competitive inhibitor of several enzymes [2], which can affect the pharmacokinetics of co-administered drugs. The following diagram illustrates its key metabolic and inhibitory interactions:
Nilotinib's metabolic pathway and enzyme inhibition profile.
The table below details critical interactions that necessitate dosage adjustments or avoidance [2] [4] [3].
| Interacting Agent / Condition | Effect on Nilotinib Exposure | Clinical Recommendation |
|---|---|---|
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | Significantly Increased | Avoid co-administration. If necessary, reduce nilotinib dose [4]. |
| Strong CYP3A4 Inducers (e.g., Rifampicin) | Significantly Decreased | Avoid co-administration. Use alternatives [2]. |
| Grapefruit / Grapefruit Juice | Increased | Avoid (inhibits CYP3A4) [3]. |
| St. John's Wort | Decreased | Avoid (induces CYP3A4) [3]. |
| High-Fat Meal | Increased (AUC ↑ 82%) | Administer on an empty stomach (at least 1 hr before, 2 hrs after food) [4] [3]. |
| Drugs that prolong QT interval | Additive risk of QT prolongation | Avoid concurrent use due to increased risk of sudden death [4]. |
Here are the methodologies used in cited research to investigate nilotinib's pharmacokinetics and metabolic effects.
This protocol was used to investigate nilotinib's impact on glucose metabolism [5].
A high-throughput screen identified nilotinib as a potent and selective p38β inhibitor [6].
Understanding the PK/PD relationships of nilotinib is crucial for its safe and effective use.
Nilotinib presents a predictable pharmacokinetic profile but is marked by significant food effects and a high potential for drug-drug interactions mediated by CYP3A4. Its off-target inhibitory activity on other kinases (like p38β) and metabolic enzymes explains both its expanding investigational applications and some of its adverse effect profile, including metabolic syndrome and QTc prolongation.
| Aspect | Preclinical Findings |
|---|---|
| Drug Class | Third-generation, irreversible EGFR TKI [1] [2] |
| Primary Target | Mutant EGFR (sensitizing mutations & T790M) [3] [4] |
| Key Mechanism | Covalently binds to C797 residue in the EGFR ATP-binding pocket [1] |
| Efficacy vs. T790M | Potent activity against EGFR with L858R/T790M and exon 19 del/T790M mutations [3] |
| Comparison to Osimertinib | More potent than osimertinib for L858R+T790M; comparable for exon 19 del/T790M [3] |
| Activity in Exon 20 Ins | Showed efficacy and a wide therapeutic window in EGFR exon 20 insertion mutants [3] |
| Acquired Resistance | Identified mechanisms: MET amplification, NRAS amplification [4] |
| Overcoming Resistance | NRAS-amplified resistant cells responded to Naquotinib + MEK inhibitor combination [4] |
The following section expands on the key findings and the experimental approaches used in these preclinical studies.
The relationship between these core resistance mechanisms and the proposed combination therapy can be visualized as follows:
Identified resistance mechanisms to this compound and a proposed strategy to overcome NRAS-driven resistance.
The preclinical data suggests that this compound was a potent third-generation EGFR TKI with a unique profile compared to osimertinib, particularly against specific mutations. The research into its resistance mechanisms provides valuable insights that are applicable beyond this specific compound:
The table below summarizes key BTK inhibitors, highlighting that none of the profiled compounds are named "Naquotinib."
| Inhibitor Name | Type | Relevance to DLBCL | Key Characteristics & Notes |
|---|---|---|---|
| Ibrutinib | Covalent (1st gen) | Approved for other B-cell malignancies; activity in ABC-DLBCL subsets [1]. | First-in-class; associated with off-target effects (e.g., on EGFR, ITK) [2]. |
| Acalabrutinib | Covalent (2nd gen) | Approved for other B-cell malignancies [1]. | More selective than ibrutinib; improved safety profile [1]. |
| Zanubrutinib | Covalent (2nd gen) | Approved for other B-cell malignancies [1]. | Designed for high selectivity; decreased off-target effects [1]. |
| TL-895 | Covalent (2nd gen) | Preclinical efficacy in in vivo DLBCL models (including ABC and GCB subtypes) [2]. | Highly selective; potent anti-tumor activity in a subset of PDX models [2]. |
| Pirtobrutinib | Non-covalent (3rd gen) | Active in R/R CLL and MCL [1]. | Reversible binding; active against C481-mutant BTK [1]. |
| Nemtabrutinib | Non-covalent (3rd gen) | Under investigation in B-cell malignancies [3]. | Reversible inhibitor; shows broader kinome activity, including MAPK pathway [3]. |
The following methodologies, derived from studies on characterized BTK inhibitors, provide a framework for profiling a new compound's activity.
The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the experimental workflow for profiling a BTK inhibitor.
BCR signaling pathway and key profiling stages for BTK inhibitors.
Given the absence of data on "this compound," you may find these steps helpful:
Naquotinib (ASP8273) is an orally available, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor with potential antineoplastic activity [1] [2] [3]. Its core mechanism involves covalently binding to the kinase domain of mutant EGFR, leading to prolonged inhibition [3].
The diagram below illustrates the primary mechanism of action of this compound and a key resistance pathway.
This compound mechanism and NRAS-mediated resistance.
This compound potently inhibits the growth of NSCLC cell lines harboring various EGFR mutations [1] [3].
| Cell Line | EGFR Mutation(s) | IC50 (nM) |
|---|---|---|
| PC-9 (del ex19) [1] | Exon 19 deletion | 8-33 |
| HCC827 (del ex19) [1] | Exon 19 deletion | 8-33 |
| NCI-H1975 [1] | L858R/T790M | 8-33 |
| PC-9ER [1] | Exon 19 del/T790M | 8-33 |
| NCI-H1650 [1] | Exon 19 deletion | 70 |
| A431 [1] [3] | Wild-Type | >1000 |
This compound selectively inhibits phosphorylation of EGFR and its downstream signaling pathways (ERK and Akt) starting at 10 nM in mutant EGFR-driven cells like HCC827 and NCI-H1975, but requires much higher concentrations (1000 nM) in wild-type EGFR models like A431 [1] [3].
In mouse xenograft models, oral administration of this compound induces dose-dependent tumor regression [1] [3].
| Model | EGFR Mutation(s) | Key In Vivo Finding |
|---|---|---|
| NCI-H1975 [1] [3] | L858R/T790M | Complete tumor regression after 14-day treatment; 50% of mice maintained complete regression for >85 days post-treatment. |
| HCC827 [1] [3] | Exon 19 deletion | Tumor regression at 10, 30, and 100 mg/kg without affecting body weight. |
| PC-9 [1] [3] | Exon 19 deletion | Tumor regression. |
| A431 [3] | Wild-Type | No significant tumor growth inhibition at 10 and 30 mg/kg. |
This protocol measures the concentration at which this compound inhibits cell growth by 50% (IC50).
This protocol confirms inhibition of EGFR signaling pathways.
This compound demonstrates activity against AXL overexpression, a potential bypass resistance mechanism to other EGFR-TKIs [2]. Unlike erlotinib and osimertinib, this compound directly inhibited AXL phosphorylation and showed antitumor activity in AXL-overexpressing models [2].
Research into resistance mechanisms revealed that NRAS amplification can drive resistance to this compound [5]. The combination of a MEK inhibitor (e.g., selumetinib, trametinib) with this compound produced a highly beneficial effect in these resistant models, and was also effective against some osimertinib-resistant cells [5]. The following workflow outlines the strategy to overcome this resistance.
Experimental strategy to overcome NRAS-mediated resistance.
While the search results did not yield a dedicated whitepaper, the most current and detailed experimental data can be found in the peer-reviewed research article [2] and the study on resistance mechanisms [5]. Additional technical specifications are available from chemical suppliers [1] [4] [3].
Table 1: Study Design and Patient Demographics [1]
| Aspect | Details |
|---|---|
| ClinicalTrials.gov Identifier | NCT02113813 |
| Study Design | Multicohort, phase I dose escalation |
| Patient Population | NSCLC with disease progression after prior EGFR TKI therapy |
| Cohorts | Dose escalation (n=36), response-expansion (n=36), RP2D (n=19), food-effect (n=19) |
| Doses Tested | 25 mg to 500 mg, once daily |
| Primary Endpoints | Safety and tolerability |
| Secondary Endpoints | Determine Recommended Phase 2 Dose (RP2D), pharmacokinetic profile, preliminary antitumor activity |
Table 2: Key Efficacy Results [1]
| Outcome Measure | Result in EGFR T790M+ Patients (n=88) |
|---|---|
| Objective Response Rate (ORR) | 30.7% (27/88 patients) |
| 95% Confidence Interval for ORR | 19.5% - 44.5% |
| Median Progression-Free Survival (mPFS) | 6.8 months |
| 95% Confidence Interval for mPFS | 5.5 - 10.1 months |
Table 3: Safety and Tolerability Profile [1]
| Category | Findings |
|---|---|
| Most Common Treatment-Emergent Adverse Events (AEs) | Diarrhea, nausea, fatigue, constipation, vomiting, hyponatremia |
| Recommended Phase 2 Dose (RP2D) | 300 mg, once daily |
The Phase I, dose-escalation study was designed to evaluate the safety, tolerability, and pharmacokinetics of oral ASP8273 in patients with EGFR-mutant non-small cell lung cancer (NSCLC) [1].
Naquotinib was developed as a third-generation EGFR tyrosine kinase inhibitor (TKI). Its primary mechanism is the irreversible inhibition of mutant EGFR, including both the original activating mutations (like exon 19 deletions) and the acquired T790M resistance mutation, while sparing the wild-type EGFR to reduce side effects [2] [1].
Research into resistance mechanisms has revealed that, similar to other EGFR TKIs, tumors can develop resistance to this compound. One identified pathway involves the activation of alternative signaling cascades that bypass the inhibited EGFR. The following diagram illustrates the key signaling pathway targeted by this compound and a major identified resistance mechanism.
Diagram 1: this compound inhibits mutant EGFR signaling, but NRAS amplification can reactivate the pathway, a resistance potentially overcome by adding a MEK inhibitor [3].
Preclinical studies established that NRAS or MET amplification can serve as an acquired resistance mechanism to this compound [3]. The diagram shows how NRAS amplification reactivates the downstream MAPK signaling pathway (RAF-MEK-ERK), bypassing the blocked EGFR. This finding suggests a potential combination strategy: using a MEK inhibitor alongside this compound to overcome this specific form of resistance [3].
The data from the this compound phase 1 trial contributed to the broader understanding of third-generation EGFR inhibitors. While this compound itself did not reach the market, its research helped illuminate resistance mechanisms that remain relevant for other drugs in this class, such as Osimertinib [2] [3].
The following table summarizes the available information on Naquotinib's clinical termination and the resistance mechanisms identified in preclinical studies.
| Aspect | Details |
|---|---|
| Developer | Astellas Pharma Inc. (Japan) [1] [2] |
| SOLAR Trial Outcome | Clinical development discontinued in May 2017 [2]. |
| Stated Reasons for Termination | "General efficacy and high incidence of adverse reactions" in the SOLAR trial [2]. A meta-analysis noted worse survival outcomes and higher incidence of grade 3-5 adverse events (AEs) for this compound compared to first-generation TKIs [3]. |
| Key Preclinical Resistance Mechanisms | MET amplification and NRAS amplification identified as acquired resistance mechanisms in established cell lines [1]. |
| Proposed Preclinical Strategy | Combination therapy of MEK inhibitors with this compound showed a highly beneficial effect in resistant cells with NRAS amplification [1]. |
The methodology from the key study investigating resistance to this compound is summarized below [1].
| Experimental Component | Detailed Methodology |
|---|
| Cell Lines Establishment | Multiple this compound-resistant cell lines were established from:
The diagram below illustrates the key resistance mechanism and proposed combination therapy strategy identified in preclinical studies.
This model illustrates how NRAS or MET amplification reactivates the proliferation pathway despite EGFR inhibition, and how adding a MEK inhibitor can block this resistance.
The search results indicate that while this compound's clinical development was halted due to efficacy and safety concerns in the SOLAR trial, preclinical research provided valuable insights. The discovery of NRAS/MET amplification-mediated resistance and the potential of MEK inhibitor combinations to overcome this resistance contributed to the understanding of third-generation EGFR-TKI resistance mechanisms [1]. These findings highlight the importance of developing strategies to target bypass signaling pathways in oncology drug development.
The table below summarizes the key in vitro pharmacokinetic parameters for Naquotinib, as established in human liver microsome (HLM) models.
| Parameter | Value | Experimental Conditions |
|---|---|---|
| In vitro Half-life (t₁/₂) | 67.96 min | HLM incubation (1.0 mg/mL), NADPH (1.0 mM), pH 7.4, 37°C [1] |
| Intrinsic Clearance (CLᵢₙₜ) | 2.12 mL/min/kg | Calculated from in vitro t₁/₂ using the "well-stirred" liver model [1] |
| Metabolic Stability Classification | Moderate Extraction Ratio | Compared to other Tyrosine Kinase Inhibitors (TKIs); suggests moderate excretion rate, potentially lower risk of accumulation [1] |
For context, the intrinsic clearance and half-life of this compound place it in a more favorable metabolic stability profile compared to some other TKIs, such as Dacomitinib, which has a much longer half-life (157.5 min) and lower clearance, indicating a risk of bioaccumulation [2].
The primary data on this compound's metabolic stability was generated using a validated LC-MS/MS method. The following workflow outlines the key experimental procedures [1] [3]:
Experimental workflow for assessing this compound metabolic stability in HLMs.
The LC-MS/MS method used to generate the stability data was rigorously validated to ensure reliability for quantitative analysis [1]:
Beyond intrinsic clearance, understanding the specific metabolic pathways is critical for a comprehensive safety assessment. Studies have identified that this compound undergoes Phase I metabolism, leading to both detoxification and the formation of reactive intermediates [3].
Identified Phase I metabolic pathways and bioactivation of this compound.
The formation of reactive metabolites is a proposed mechanism for the observed clinical toxicities, such as severe hyponatremia and diarrhea, which contributed to the discontinuation of its clinical development [3] [4].
For drug development professionals, these findings on this compound offer several key insights:
It is crucial to note that the development of this compound was terminated at the Phase 3 clinical trial stage (the SOLAR trial) due to efficacy and safety concerns, including a high incidence of grade 3 hyponatremia and diarrhea [4]. Consequently, the data presented here is primarily pre-clinical (in vitro), and its main value lies in informing basic research and the design of future drug candidates.
The table below summarizes the key information I found regarding Naquotinib's activity:
| Context of Information | Relevant Mutation(s) | Reported Finding | Source / Model |
|---|---|---|---|
| General efficacy | EGFR "sensitive" mutations (Del19, L858R) and T790M | This compound is a third-generation EGFR-TKI that selectively and irreversibly inhibits common EGFR mutations and the resistant T790M mutation. [1] | Scientific review |
| Acquired resistance | MET amplification | A this compound-resistant cell line (PC-9/NaqR2) was found to have developed MET amplification, indicating a bypass resistance mechanism. [1] | In vitro cell line (PC-9) |
Although specific protocols for this compound were not detailed, the methodologies from the search results are highly standardized for evaluating EGFR-TKIs. The workflow below outlines the common experimental approach for determining IC50 values and resistance mechanisms:
Experimental workflow for profiling EGFR-TKIs like this compound.
The key experimental steps involve:
Naquotinib (ASP8273, NQT) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) developed to target EGFR-activating mutations (L858R) and the T790M resistance mutation in Non-Small Cell Lung Cancer (NSCLC). Preclinical studies have demonstrated that this compound may be more effective than osimertinib against the EGFR L858R plus T790M mutation and exhibits activity against models with AXL overexpression, another potential resistance mechanism to earlier generation EGFR-TKIs [1]. The development of a robust, sensitive, and accurate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound is crucial for supporting its development, enabling applications in metabolic stability assessment, pharmacokinetic studies, and future therapeutic drug monitoring (TDM) [2] [3]. The method described herein is the first published LC-MS/MS assay for this compound quantification [2].
The sample preparation employs a simple protein precipitation technique [3].
The following table summarizes the key instrumental parameters for the LC-MS/MS analysis of this compound.
Table 1: LC-MS/MS Instrumental Parameters for this compound Quantification
| Parameter Category | Specification |
|---|---|
| LC System | Agilent 1200 Series RRLC |
| Column | Agilent Eclipse Plus C18 (100 x 2.1 mm, 1.8 μm) |
| Column Temperature | 20 ± 2 °C |
| Mobile Phase | 45% ACN / 55% 10 mM Ammonium Formate (pH 4.2) |
| Elution Mode | Isocratic |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 1 μL |
| Run Time | 4.0 minutes |
| Mass Spectrometer | Agilent 6410 QqQ |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Drying Gas (N₂) | 12 L/min, 60 psi |
| Source Temperature | 350 °C |
| Capillary Voltage | 4000 V |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
The MRM transitions, fragmentor voltages (FV), and collision energies (CE) for this compound and the internal standard are detailed below.
Table 2: Optimized MRM Parameters for Analytes
| Compound | MRM Transition (m/z) | Function | Fragmentor Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound (NQT) | 563 → 463 | Quantifier | 125 | 22 |
| 563 → 323 | Qualifier | 130 | 18 | |
| Foretinib (IS) | 633 → 128 | IS Quantification | 145 | 20 |
The developed LC-MS/MS method was comprehensively validated according to standard scientific guidelines.
Table 3: Method Validation Parameters and Performance Data
| Validation Parameter | Result |
|---|---|
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9999 |
| Limit of Detection (LOD) | 0.78 ng/mL |
| Limit of Quantification (LOQ) | 2.36 ng/mL |
| Intra-day Accuracy | -6.36% to 1.88% (Bias) |
| Intra-day Precision | 0.99% to 2.58% (RSD) |
| Inter-day Accuracy | -6.36% to 1.88% (Bias) |
| Inter-day Precision | 0.99% to 2.58% (RSD) |
| Extraction Recovery (NQT) | 98.61 ± 2.42% |
| Extraction Recovery (FTB-IS) | 98.7 ± 0.7% |
The validated method was successfully applied to investigate the metabolic stability of this compound in HLMs [2] [3].
This diagram illustrates the clinical context of this compound's mechanism of action within the EGFR mutation landscape.
This flowchart outlines the end-to-end experimental procedure from sample preparation to data analysis.
The detailed LC-MS/MS method provided is a validated, sensitive, and robust procedure for the accurate quantification of this compound in a human liver microsome matrix. Its successful application in metabolic stability studies provides critical insights into the pharmacokinetic profile of this compound, supporting its further development as a promising third-generation EGFR-TKI. The protocol is readily adaptable for other preclinical and clinical applications, such as pharmacokinetic studies and therapeutic drug monitoring.
Hepatic metabolic stability is a critical parameter in drug discovery, directly influencing a compound's oral bioavailability and elimination rate. Approximately 60% of marketed drugs are cleared by hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes [1]. In vitro assessment using Human Liver Microsomes (HLM) is a standard high-throughput approach for estimating metabolic clearance and ranking compounds early in the discovery pipeline [2]. This application note outlines a validated protocol for evaluating the metabolic stability of drug candidates like Naquotinib, providing essential data for predicting in vivo performance.
The following workflow visualizes the complete experimental procedure:
Step 1: Preparation of Reaction Mixture Prepare the main incubation mixture on ice to contain 0.5 mg/mL HLM protein and 1 µM this compound in potassium phosphate buffer. A control incubation should also be prepared without the NADPH co-factor to account for any non-enzymatic degradation [2] [1].
Step 2: Initiation and Incubation Pre-incubate the reaction mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating solution. This is defined as time zero (T=0) [1].
Step 3: Sampling and Reaction Termination At designated time points (e.g., 0, 5, 10, 15, 30, 45 minutes), withdraw a 10 µL aliquot from the incubation mixture and transfer it to a plate containing a pre-defined volume of ice-cold acetonitrile with internal standard. The organic solvent denatures the enzymes and stops the reaction [2].
Step 4: Sample Processing and Analysis Centrifuge the terminated samples at high speed (e.g., 3000 rpm for 20 minutes at 4°C) to precipitate proteins. Collect the supernatant and analyze using a validated LC-MS/MS method to quantify the remaining parent compound over time [2] [4].
The disappearance of the parent compound is monitored. The natural logarithm of the percent remaining (relative to the T=0 peak area) is plotted against time. The gradient of the linear phase of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are then calculated as follows [1]:
Compounds are typically classified based on their in vitro half-life or intrinsic clearance. A common classification in research settings is:
For a more nuanced ranking, intrinsic clearance values can be categorized as low, medium, or high using scaling factors from the well-stirred liver model [1].
Based on analogous studies with other kinase inhibitors, this compound's metabolic stability can be contextualized. The table below summarizes stability data for several approved drugs, providing a benchmark [4] [3] [5].
Table 1: Metabolic Stability Parameters of Selected Kinase Inhibitors in HLMs
| Drug Name | Therapeutic Target | In Vitro Half-life (t₁/₂, min) | Intrinsic Clearance (CLint) | Stability Classification |
|---|---|---|---|---|
| Capmatinib | MET inhibitor | 13.11 | 61.85 mL/min/kg | High Clearance [4] |
| Sapitinib | EGFR (pan-erbB) inhibitor | 21.07 | 38.48 mL/min/kg | Moderate Clearance [3] |
| Pemigatinib | FGFR 1/2/3 inhibitor | 27.29 | 25.40 µL/min/mg | Moderate Clearance [5] |
| This compound | EGFR inhibitor | To be experimentally determined | To be experimentally determined | To be classified |
A compound with a short half-life and high clearance, like Capmatinib, suggests rapid metabolism, which could lead to low in vivo bioavailability and a short duration of action [4]. Conversely, a longer half-life indicates better metabolic stability and a potentially longer dosing interval.
Given the resources required for experimental assays, in silico models are valuable for early-stage prioritization. Machine learning models, including Random Forest, XGBoost, and Graph Convolutional Neural Networks (GCNNs), have been developed to predict HLM stability directly from chemical structure [2]. For instance, the NCATS model, trained on over 7,000 compounds, public access to such models can accelerate candidate selection by providing rapid, cost-effective metabolic stability estimates [2].
Naquotinib (ASP8273) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that has demonstrated significant potency against specific EGFR mutations, particularly the L858R plus T790M mutation found in non-small cell lung cancer (NSCLC). Compared to other EGFR-TKIs like osimertinib, this compound shows enhanced efficacy against certain resistance mutations while maintaining a favorable therapeutic window. Understanding the metabolic stability of this compound is crucial for predicting its in vivo pharmacokinetic behavior, including bioavailability, half-life, and potential for drug accumulation. The assessment of metabolic stability provides essential insights into the intrinsic clearance properties of this compound, enabling researchers to anticipate its metabolic fate in humans and identify potential drug-drug interactions that could impact therapeutic efficacy and safety profiles. This protocol outlines comprehensive methodologies for assessing this compound metabolic stability using liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches, which represent the first published analytical methods for this promising therapeutic agent [1].
The metabolic stability of this compound positions it as a moderate extraction ratio drug, suggesting it is moderately excreted from the human body compared to other related TKIs. This characteristic implies a lower risk of drug accumulation relative to other TKIs such as dacomitinib, potentially offering improved safety margins in clinical use. However, like many tyrosine kinase inhibitors, this compound undergoes complex metabolic pathways that can generate reactive intermediates capable of covalently modifying cellular macromolecules, potentially contributing to adverse effects. Therefore, a thorough understanding of its metabolic stability and bioactivation pathways is essential for comprehensive safety profiling during drug development [1] [2].
The quantitative analysis of this compound requires sophisticated liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrumentation to achieve the necessary sensitivity, specificity, and reproducibility. The following system configuration has been successfully validated for this compound quantification [1]:
Chromatography System: Agilent 1200 Rapid Resolution LC (RRLC) system operating under isocratic conditions with a mobile phase consisting of 45% acetonitrile and 55% 10 mM ammonium formate (pH 4.2). The flow rate is maintained at 0.2 mL/min with an injection volume of 1 μL.
Chromatographic Column: Agilent Eclipse Plus C18 column (100 mm × 2.1 mm internal diameter, 1.8 μm particle size) maintained at 20 ± 2°C.
Mass Spectrometry: Agilent 6410 triple quadrupole mass detector equipped with an electrospray ionization (ESI) source in positive mode. The source parameters include a drying gas temperature of 350°C, capillary voltage of 4000 V, and drying gas flow rate of 12 L/min.
Detection Settings: Multiple reaction monitoring (MRM) mode with transitions of m/z 563 → 463 and m/z 563 → 323 for this compound, and m/z 633 → 128 for foretinib (internal standard). The fragmentor voltage and collision energy are optimized for each transition.
Table 1: Optimized MRM Parameters for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 563 | 463 | 125 | 22 |
| This compound | 563 | 323 | 130 | 18 |
| Foretinib (IS) | 633 | 128 | 145 | 20 |
The developed LC-MS/MS method has undergone comprehensive validation according to regulatory standards to ensure reliability and reproducibility for this compound quantification in biological matrices. The validation encompassed key analytical performance parameters including linearity, sensitivity, precision, accuracy, and recovery. The method demonstrates excellent performance across all validation criteria, making it suitable for metabolic stability assessments and potential therapeutic drug monitoring applications [1].
Table 2: Method Validation Summary for this compound Quantification
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5-500 ng/mL | r² ≥ 0.9999 |
| Limit of Detection (LOD) | 0.78 ng/mL | - |
| Limit of Quantification (LOQ) | 2.36 ng/mL | - |
| Intra-day Precision | 0.99-2.58% | RSD ≤15% |
| Intra-day Accuracy | -6.36 to 1.88% | ±15% of nominal |
| Inter-day Precision | ≤15% | RSD ≤15% |
| Inter-day Accuracy | ±15% of nominal | ±15% of nominal |
| Recovery (this compound) | 98.61 ± 2.42% | Consistent and reproducible |
| Recovery (Foretinib) | 98.7 ± 0.7% | Consistent and reproducible |
The sample preparation protocol employs a straightforward protein precipitation technique that provides excellent recovery rates for both this compound and the internal standard. The procedure consists of the following steps [1]:
Add Internal Standard: Transfer 50 μL of foretinib working solution (1 μg/mL in mobile phase) to the sample.
Protein Precipitation: Add 2 mL of ice-cold acetonitrile to 1 mL of standard solution, vortex mix for 30 seconds, and centrifuge at 14,000 rpm for 12 minutes at 4°C.
Sample Cleanup: Collect 1 mL of supernatant, filter through a 0.22 μm syringe filter, and transfer to LC vials for analysis.
The metabolic stability of this compound is evaluated using pooled human liver microsomes (HLMs), which provide a representative system for studying phase I metabolism. The incubation conditions are optimized to mimic physiological parameters while maintaining linear reaction kinetics [1] [2]:
Microsomal Protein Concentration: 1.0 mg/mL pooled HLMs (commercially available as M0567 from Sigma-Aldrich)
Buffer System: 50 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂
Incubation Parameters: 2 hours at 37°C in a shaking water bath
Reaction Initiation: Addition of 1.0 mM NADPH cofactor
Reaction Termination: Addition of 2 mL ice-cold acetonitrile (also serves as protein precipitant)
The metabolic stability of this compound is characterized by calculating two fundamental parameters: in vitro half-life (t₁/₂) and intrinsic clearance (Cl int ). These parameters are derived from the depletion kinetics of this compound over time in the HLM incubation system [1].
The calculation methodology proceeds as follows:
Determine Pseudo-First Order Rate Constant (k): Plot the natural logarithm of this compound concentration remaining versus incubation time. The slope of the linear regression represents the elimination rate constant (k).
Calculate In Vitro Half-Life: Apply the standard half-life formula: t₁/₂ = 0.693 / k
Calculate Intrinsic Clearance: Use the following formula accounting for microsomal protein content: Cl int = (0.693 / t₁/₂) × (Incubation Volume / Microsomal Protein) × (45 mg microsomal protein/g liver) × (21 g liver/kg body weight)
Table 3: Metabolic Stability Parameters of this compound in Human Liver Microsomes
| Metabolic Stability Parameter | Value | Interpretation |
|---|---|---|
| In Vitro Half-Life (t₁/₂) | 67.96 minutes | Moderate turnover |
| Intrinsic Clearance (Cl int ) | 2.12 mL/min/kg | Moderate clearance |
| Extraction Ratio | Moderate | Comparable to other TKIs |
Based on the calculated parameters, this compound is classified as a moderate extraction ratio drug, indicating it undergoes moderate hepatic clearance in humans. This classification suggests that this compound has a lower accumulation potential compared to some other tyrosine kinase inhibitors such as dacomitinib, potentially translating to a more favorable safety profile in clinical settings. The moderate clearance characteristics also imply that this compound may be susceptible to drug-drug interactions with strong inhibitors or inducers of CYP enzymes, particularly CYP3A4, which plays a significant role in the metabolism of many TKIs [1] [3].
The in vitro-in vivo extrapolation (IVIVE) of metabolic stability data enables prediction of human pharmacokinetic parameters, including hepatic clearance, bioavailability, and in vivo half-life. These predictions are invaluable for first-in-human dosing strategies and anticipating the potential impact of hepatic impairment on this compound pharmacokinetics [1].
Beyond conventional metabolic stability assessment, this compound undergoes bioactivation to form reactive intermediates that may contribute to idiosyncratic adverse drug reactions. Screening for these reactive metabolites is an essential component of comprehensive metabolic characterization [2]:
Metabolite Identification: Incubate this compound (30 μM) with HLMs and NADPH for 2 hours at 37°C. Analyze metabolites using LC-MS/MS with product ion scanning.
Reactive Intermediate Trapping: Conduct parallel incubations with trapping agents including potassium cyanide (for iminium ions) and methoxyamine (for aldehydes).
Structural Elucidation: Characterize metabolite structures based on fragmentation patterns and comparison with the parent compound.
Research has identified eight phase I metabolites of this compound formed through N-demethylation, oxidation, hydroxylation, and reduction pathways. Additionally, three reactive electrophiles (two aldehydes and one iminium ion) have been detected using trapping studies, suggesting potential bioactivation pathways that may contribute to this compound's toxicity profile [2].
The following diagram illustrates the comprehensive workflow for assessing this compound metabolic stability, from sample preparation through data interpretation:
Figure 1: Experimental workflow for this compound metabolic stability assessment using human liver microsomes and LC-MS/MS analysis
The metabolic profile of this compound necessitates careful consideration of potential drug-drug interactions (DDIs) in clinical settings. As with many tyrosine kinase inhibitors, this compound may function as both a victim and perpetrator of pharmacokinetic interactions, particularly involving CYP3A4 metabolism. Clinical management strategies should include [4] [3]:
Comprehensive Medication Review: Regularly assess concomitant medications for potential interactions, particularly strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) and inducers (e.g., rifampicin, carbamazepine).
Therapeutic Drug Monitoring: Consider implementing TDM for this compound when used concomitantly with medications known to affect CYP3A4 activity.
Dose Adjustment Protocols: Develop evidence-based dose modification strategies for scenarios where interacting medications cannot be avoided.
The validated LC-MS/MS method for this compound quantification provides a robust foundation for therapeutic drug monitoring (TDM) in clinical practice. The high sensitivity and specificity of the method enable accurate quantification of this compound across therapeutically relevant concentrations, potentially supporting [1] [4]:
Exposure-Response Optimization: Individualizing this compound dosing based on pharmacokinetic-pharmacodynamic relationships.
Adherence Assessment: Objective verification of patient compliance with prescribed this compound regimens.
Toxicity Management: Identification of supratherapeutic concentrations in patients experiencing adverse effects.
This comprehensive protocol provides detailed methodologies for assessing the metabolic stability of this compound using LC-MS/MS-based approaches. The validated analytical method demonstrates exceptional performance across key validation parameters, enabling reliable quantification of this compound in biological matrices. The metabolic stability data classify this compound as a moderate extraction ratio drug with corresponding moderate intrinsic clearance, suggesting a lower accumulation potential compared to some other tyrosine kinase inhibitors.
The identification of reactive metabolites through trapping studies highlights the importance of comprehensive metabolic characterization beyond conventional stability assessment. These findings provide insights into potential bioactivation pathways that may contribute to this compound's toxicity profile. The experimental workflow and analytical strategies outlined in this protocol support robust characterization of this compound's metabolic fate, contributing to informed decision-making throughout drug development and clinical application.
As this compound progresses through clinical development, the principles and methodologies described in this protocol will facilitate appropriate clinical management strategies, including therapeutic drug monitoring and drug-drug interaction assessment, ultimately optimizing the safe and effective use of this promising targeted therapeutic agent in appropriate patient populations.
Naquotinib (ASP8273, NQT) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It demonstrates superior efficacy compared to osimertinib against the specific EGFR mutation L858R plus T790M, which is a common resistance mutation in Non-Small Cell Lung Cancer (NSCLC) [1].
For any drug in development, robust analytical methods are critical. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the first published technique for quantifying NQT. This method supports essential studies on its metabolic stability, which helps predict its behavior in the human body, including bioavailability and potential for accumulation [1]. The following sections detail the protocol and validation parameters for this specific LC-MS/MS method.
This section provides the detailed methodology for assaying NQT, from instrument setup to sample preparation.
The method uses a Rapid Resolution LC (RRLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source [1].
Key Configuration Details [1]:
The MRM transitions and optimized parameters are summarized in the table below.
| Compound | MRM Transition (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |
|---|---|---|---|
| This compound (NQT) | 563 → 463 | 125 | 22 |
| This compound (NQT) | 563 → 323 | 130 | 18 |
| Foretinib (IS) | 633 → 128 | 145 | 20 |
The protocol uses a simple protein precipitation technique for sample clean-up [1].
The entire analytical workflow is visualized below.
Diagram 1: Workflow for the preparation and analysis of this compound samples using the LC-MS/MS method.
The developed LC-MS/MS method was comprehensively validated according to standard bioanalytical guidelines. The key performance characteristics are summarized below [1].
| Validation Parameter | Result / Value |
|---|---|
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9999 |
| Limit of Detection (LOD) | 0.78 ng/mL |
| Limit of Quantification (LOQ) | 2.36 ng/mL |
| Intra-day Precision (% RSD) | 0.99 - 2.58% |
| Intra-day Accuracy (%) | -6.36 to 1.88% |
| Inter-day Precision (% RSD) | 0.99 - 2.58% |
| Inter-day Accuracy (%) | -6.36 to 1.88% |
| Extraction Recovery (NQT) | 98.61 ± 2.42% |
| Extraction Recovery (IS) | 98.7 ± 0.7% |
Metabolic stability studies are vital for predicting a drug's in vivo half-life and hepatic clearance. The protocol involves incubating the drug with liver microsomes and tracking its depletion over time [1] [2].
The natural logarithm of the remaining NQT concentration is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) [1] [2].
For NQT, the results were [1]:
These values indicate that this compound is classified as a moderate extraction ratio drug, suggesting it is moderately excreted from the body. This implies a potentially lower risk of drug accumulation compared to some other TKIs with slower clearance profiles [1].
The conceptual process for assessing metabolic stability is shown in the following diagram.
Diagram 2: Key steps in the metabolic stability assessment of this compound.
The validated LC-MS/MS method described here is a robust, sensitive, and specific tool for the quantification of this compound. Its successful application in metabolic stability studies provides crucial insights into the drug's pharmacokinetic profile, characterizing it as a moderate extraction ratio compound. This foundational work supports further preclinical and clinical development of this compound, including pharmacokinetic studies and therapeutic drug monitoring.
Based on the literature, the general approach for evaluating Naquotinib in xenograft models involves establishing the tumor model in mice and then administering the drug. Key methodological details are summarized in the table below.
| Aspect | Protocol Description |
|---|---|
| Model Types | Cell-line-derived xenografts (CDX) and Patient-derived xenografts (PDX) in murine models [1]. |
| Dosing | Administered orally (per os) [1]. |
| Treatment Duration | Varies by study; one protocol involved a 14-day treatment period to observe tumor regression [1]. |
| Key Observations | Dose-dependent tumor regression; complete tumor regression observed in some models after 14 days; sustained regression post-treatment in 50% of mice over 85 days [1]. |
One study detailed methods for establishing and analyzing resistant cell lines, which can be used to generate resistant xenograft models. The table below outlines key experimental techniques used.
| Method | Application in this compound Research |
|---|---|
| Establishing Resistant Cell Lines | Generate this compound-resistant lines from parent cells (e.g., PC-9, HCC827) or from cells with prior resistance to other EGFR-TKIs [2]. |
| Growth Inhibition Assay (MTT Assay) | Measure cell viability and determine IC50 values after continuous drug exposure for 96 hours [2]. |
| Immunoblotting (Western Blot) | Analyze protein expression and phosphorylation status of key signaling nodes (e.g., EGFR, ERK, AKT, AXL) [2] [1]. |
| qPCR & FISH | Quantify gene copy number (e.g., NRAS amplification) and validate gene amplification [2]. |
| RNA Sequencing | Perform comprehensive kinome analysis to identify novel alterations in resistant cells [2]. |
This compound is an irreversible, mutant-selective EGFR inhibitor. Preclinical studies show it inhibits EGFR with activating mutations (like exon 19 deletion) and the T790M resistance mutation, while sparing wild-type EGFR [1] [3]. It also demonstrated activity in models with AXL overexpression, a potential bypass pathway for resistance [1].
A key finding from resistance studies is that NRAS amplification can be a mechanism of acquired resistance to this compound. Research suggests this resistance may be overcome with combination therapy of this compound and a MEK inhibitor [2].
Please note the following limitations in the available data:
Based on the assembled information, the overall workflow for a this compound xenograft study and the key signaling pathways involved can be visualized as follows.
Nilotinib is a second-generation tyrosine kinase inhibitor developed to target the Bcr-Abl oncoprotein with significantly higher potency than first-generation imatinib. It was specifically designed to overcome imatinib resistance in Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) by binding with higher affinity to the ATP-binding site of the Bcr-Abl protein. Beyond its primary oncology indications, nilotinib has been investigated for repurposing in neurological disorders including Parkinson's disease, though recent clinical trials have demonstrated limited efficacy for this application [1]. The drug is available in two main pharmaceutical formulations: the original capsule formulation (Tasigna) and a recently developed tablet formulation (Danziten) with improved bioavailability characteristics [2] [3].
The mechanistic profile of nilotinib distinguishes it from other Bcr-Abl inhibitors through its specific targeting profile. While it potently inhibits Bcr-Abl, KIT, and platelet-derived growth factor receptors (PDGFRα/β), it has minimal effects on Src family kinases, unlike other second-generation tyrosine kinase inhibitors such as dasatinib and bosutinib [2]. This selective kinase inhibition profile contributes to both its efficacy and its distinct safety considerations. From a clinical development perspective, nilotinib has demonstrated superior efficacy compared to imatinib in newly diagnosed CML patients, providing improvements in overall survival, better target selectivity, and faster treatment response [2].
Table 1: Nilotinib Dosing Protocols in Preclinical Models
| Species/Model | Dose Range | Frequency | Administration Route | Key Experimental Considerations |
|---|---|---|---|---|
| Murine PD Models | 10-25 mg/kg | Once daily | Oral gavage | Low CSF penetration (0.2-0.3% of plasma); monitor amylase/lipase [1] |
| Human Clinical Trials | 150-400 mg | Twice daily (≈12h apart) | Oral | Strict fasting for capsules; tablets less food-dependent [2] [3] |
| Pediatric CML | 230 mg/m² (max 400 mg) | Twice daily | Oral | BSA-based dosing (see Table 2); round to nearest 50 mg [3] |
Table 2: Pediatric Dosing Protocol by Body Surface Area
| Body Surface Area | Nilotinib Dosage |
|---|---|
| ≤0.32 m² | 50 mg twice daily |
| 0.33–0.54 m² | 100 mg twice daily |
| 0.55–0.76 m² | 150 mg twice daily |
| 0.77–0.97 m² | 200 mg twice daily |
| 0.98–1.19 m² | 250 mg twice daily |
| 1.2–1.41 m² | 300 mg twice daily |
| 1.42–1.63 m² | 350 mg twice daily |
| ≥1.64 m² | 400 mg twice daily |
Capsule Administration (Tasigna): Must be administered on an empty stomach, at least 1 hour before or 2 hours after any food intake. For patients unable to swallow capsules, the contents may be dispersed in one teaspoonful of applesauce and administered immediately (within 15 minutes). The applesauce mixture should not be stored for later use [3].
Tablet Administration (Danziten): May be administered without regard to food due to reduced food effect on bioavailability. The tablet formulation utilizes a tartrate salt form (vs. hydrochloride monohydrate in capsules) and employs modified composition and processing for enhanced bioavailability [2].
Dosing Adjustments: For patients requiring concomitant administration of strong CYP3A4 inhibitors, the manufacturer recommends reducing the nilotinib dose to 200 mg once daily for the capsule formulation. If a dose is missed, the next dose should be taken at the regularly scheduled time; patients should not double the dose [3].
Table 3: Pharmacokinetic Profile of Nilotinib Formulations
| Parameter | Capsule Formulation | Tablet Formulation | Clinical Significance |
|---|---|---|---|
| Tₘₐₓ | 3 hours (range: 2-8 h) | Similar to capsules | Consistent absorption profile [4] [2] |
| Oral Bioavailability | ≈31% (fasted) | Bioequivalent at ≈50% lower dose | Tablet allows reduced dosing [4] [2] |
| Protein Binding | ≈98% | Similar to capsules | High tissue distribution [4] |
| Primary Metabolism | CYP3A4 (major), CYP2C8 (minor) | Similar to capsules | Drug interaction potential [4] [3] |
| Elimination Half-life | 15-17 hours | Similar to capsules | Supports twice-daily dosing [4] |
| CSF Penetration | 0.2-0.3% of plasma | Not established | Limited CNS efficacy [1] |
Efficacy Thresholds: Clinical evidence demonstrates that trough concentrations (Cₘᵢₙ) below 469.4 ng/mL are associated with significantly longer times to complete cytogenetic response (p=0.010), longer times for major molecular response (p=0.012), and shorter times to disease progression (p=0.009). A Cₘᵢₙ >761 ng/mL is significantly associated with major molecular response at 12 months with 76.2% sensitivity and 77.8% specificity [4].
Food Effects: Administration with a high-fat meal under modified fasting conditions dramatically increases bioavailability of the capsule formulation by 180.6-183.3%, while the tablet formulation shows a substantially smaller increase of 48.6-52.2%. Similarly, a low-fat meal increases bioavailability by 56.8-60.7% for capsules versus only 26.0-29.3% for tablets [2].
QTc Prolongation Risk: An exposure-response relationship exists for QT interval prolongation, with QTcF increasing by 4.2 ms for each 1000 ng/mL rise in Cₘₐₓ and by 6.9 ms for each 1000 ng/mL increase in Cₘᵢₙ. At a dose of 400 mg twice daily (capsules) without food, the maximum mean placebo-adjusted QTcF increase was 10.4 ms [2].
Purpose: To evaluate the inhibitory effects of nilotinib on proliferation and function of CD8+ T lymphocytes specific for leukemia or viral antigens [5].
Materials:
Methodology:
Expected Outcomes: Nilotinib demonstrates a dose-dependent inhibition of antigen-specific CD8+ T-cell expansion and reduced release of interferon-γ and granzyme B, with effects approximately two times stronger than imatinib at equivalent concentrations [5].
Purpose: To quantify nilotinib plasma concentrations for therapeutic drug monitoring in clinical practice or research settings [4].
Materials:
Chromatographic Conditions:
Sample Preparation:
Validation Parameters:
Application: This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring to ensure patients maintain therapeutic concentrations (Cₘᵢₙ >761 ng/mL) while minimizing toxicity risks [4].
Figure 1: Nilotinib's dual mechanism of action showing both targeted BCR-ABL inhibition in leukemic cells and unintended immunosuppressive effects through inhibition of T-cell signaling pathways [5].
Pretreatment Assessment:
Ongoing Monitoring Schedule:
Special Monitoring Conditions:
The comprehensive application notes and protocols presented herein provide researchers and clinicians with essential guidance for nilotinib administration in both experimental and clinical settings. The recent development of the tablet formulation (Danziten) represents a significant advancement, offering reduced food effects and improved patient convenience while maintaining therapeutic efficacy at approximately 50% lower milligram doses compared to the capsule formulation [2]. This innovation may potentially address one of the major limitations of nilotinib therapy – the strict fasting requirements and associated variability in drug exposure.
Future research directions should focus on optimizing combination therapies that leverage nilotinib's mechanism while mitigating its immunosuppressive effects on CD8+ T-cell function, particularly in the context of allogeneic stem cell transplantation where graft-versus-leukemia effects are crucial [5]. Additionally, the development of predictive biomarkers for both efficacy and toxicity could enhance patient selection and monitoring strategies. The well-established exposure-response relationships for nilotinib support the integration of therapeutic drug monitoring into clinical practice to identify patients with subtherapeutic or toxic concentrations before treatment failure or adverse events occur [4]. As research continues to elucidate the complexities of nilotinib's effects on both malignant and immune cells, these protocols provide a foundation for standardized assessment of its activity across experimental and clinical applications.
Given the absence of a dedicated method for naquotinib, the following protocol is adapted from a highly sensitive LC-MS/MS method developed for a different anticancer drug (K6) in serum [1], and incorporates principles from tissue extraction techniques for other small molecules like ketoprofen [2]. This approach leverages proven strategies for complex biological matrices.
1. Sample Preparation: Tissue Homogenization and Extraction
2. Liquid Chromatography (LC) Conditions
The goal is to achieve good separation of this compound from its potential metabolites and matrix interferences. A reversed-phase chromatography is recommended [3].
3. Mass Spectrometry (MS) Detection
Detection should be performed using multiple reaction monitoring (MRM) for high specificity and sensitivity [1].
The experimental workflow for this protocol is summarized in the following diagram:
Any developed bioanalytical method must be rigorously validated. The table below outlines key parameters based on regulatory guidelines and contemporary practices [1].
| Validation Parameter | Acceptance Criteria | Description |
|---|---|---|
| Linearity & Range | R² > 0.99 | A series of calibration standards (e.g., 1-1000 ng/mL) analyzed in duplicate [1]. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥10; Precision & Accuracy ±20% | The lowest concentration that can be measured with acceptable accuracy and precision [1]. |
| Accuracy & Precision | ±15% of nominal value; RSD ≤15% (±20% for LLOQ) | Determined by analyzing quality control (QC) samples at low, medium, and high concentrations [1]. |
| Recovery | Consistent and reproducible | Extraction efficiency of this compound and IS from the tissue matrix [1]. |
| Matrix Effect | IS-normalized matrix factor close to 1 | Ion suppression/enhancement from co-eluting matrix components. Should be minimal [1]. |
| Stability | Within ±15% of nominal concentration | Evaluates analyte stability under various conditions (bench-top, in-autosampler, freeze-thaw) [1]. |
Understanding this compound this compound (ASP8273) is a third-generation EGFR tyrosine kinase inhibitor (TKI) characterized preclinically for treating EGFR-mutated non-small cell lung cancer (NSCLC). In vitro studies have shown its potency is comparable to osimertinib for certain mutations (e.g., exon 19 deletion) and may be more potent for others (L858R+T790M) [4]. This pharmacological profile justifies further investigation into its tissue distribution.
Regulatory and Protocol Framework While not specific to analytical methods, the FDA's guidance on "Master Protocols" for drug development [5] and general guidelines for writing robust clinical study protocols [6] underscore the importance of rigorous, pre-defined methodologies in all stages of research, including bioanalysis.
The Critical Need for Tissue Concentration Data In aggressive cancers, such as certain NSCLC subtypes, tumors can exhibit high mutation loads and heterogeneity, leading to drug resistance [7]. Understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship of a drug like this compound is crucial. Measuring plasma concentration alone may not be sufficient; quantifying the actual drug concentration at the target site (the tumor tissue) is essential to:
To establish a validated method for this compound, you will need to:
Naquotinib (ASP8273) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that demonstrates potent activity against EGFR-activating mutations and the T790M resistance mutation. Preclinical studies indicate it may show enhanced efficacy compared to osimertinib against the L858R plus T790M mutation and retains activity in the setting of AXL overexpression, a potential resistance mechanism for other EGFR-TKIs [1] [2]. As with many targeted therapies, therapeutic drug monitoring (TDM) is crucial for optimizing efficacy and minimizing toxicity, though established therapeutic windows for this compound require further clinical validation [3].
This document provides detailed application notes and protocols for quantifying this compound plasma concentrations, assessing its metabolic stability, and characterizing its metabolic profile to support clinical development and potential therapeutic monitoring.
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides accurate and sensitive quantification of this compound in biological matrices [4] [5].
The following workflow outlines the complete analytical procedure for sample preparation and analysis:
The analytical method has been thoroughly validated according to standard bioanalytical guidelines [4] [5]:
Table 1: Validation parameters for the LC-MS/MS method for this compound quantification
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 5-500 ng mL⁻¹ | - |
| Correlation Coefficient (r²) | ≥0.9999 | ≥0.99 |
| Limit of Detection (LOD) | 0.78 ng mL⁻¹ | - |
| Limit of Quantification (LOQ) | 2.36 ng mL⁻¹ | - |
| Intra-day Precision (%CV) | 0.99-2.58% | <15% |
| Intra-day Accuracy | -6.36 to 1.88% | ±15% |
| Inter-day Precision (%CV) | <15% | <15% |
| Inter-day Accuracy | ±15% | ±15% |
Metabolic stability is a critical parameter that influences dosing regimen design and predicts potential drug accumulation [4] [6].
Materials and Reagents:
Incubation Procedure:
Table 2: Metabolic stability parameters of this compound in human liver microsomes
| Parameter | Value | Interpretation |
|---|---|---|
| In vitro half-life (t₁/₂) | 67.96 minutes | Moderate turnover |
| Intrinsic Clearance (CLint) | 2.12 mL min⁻¹ kg⁻¹ | Moderate clearance |
| Extraction Ratio | Moderate | Moderate bioavailability expected |
Understanding this compound's metabolic fate is essential for predicting potential toxicity and drug interactions [2].
Metabolite Identification:
Reactive Intermediate Trapping:
Research has revealed several phase I metabolites and reactive intermediates of this compound [2]:
Table 3: Phase I metabolites and reactive intermediates of this compound
| Metabolite Type | Biotransformation | Potential Significance |
|---|---|---|
| Phase I Metabolites | N-demethylation, oxidation, hydroxylation, reduction | Detoxification pathways |
| Reactive Intermediates | Iminium ion (from cyclic tertiary amines) | Potential protein binding |
| Reactive Intermediates | Aldehydes (from oxidative dealkylation) | Potential protein binding |
The metabolic pathways of this compound involve both detoxification and bioactivation, as summarized below:
While clinical efficacy and toxicity thresholds for this compound require further establishment in human trials, insights can be drawn from related tyrosine kinase inhibitors.
Based on pharmacokinetic principles and analogous TKI monitoring protocols [3]:
The presented protocols provide a comprehensive framework for this compound concentration monitoring and metabolic characterization. The validated LC-MS/MS method enables precise quantification for potential therapeutic drug monitoring applications, while metabolic stability data and metabolite identification contribute to understanding this compound's clinical behavior. As clinical development progresses, these analytical methods will support dose optimization, toxicity management, and personalized treatment approaches for patients with EGFR-mutation positive NSCLC.
The table below summarizes the core chromatographic and mass spectrometric conditions for the separation and detection of naquotinib (NQT) using foretinib (FTB) as an internal standard (IS) [1].
| Parameter | Description |
|---|---|
| Analytical Technique | Rapid Resolution LC-MS/MS (RRLC-MS/MS) |
| Column | Agilent Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | 45% Acetonitrile : 55% 10 mM Ammonium Formate (pH 4.2) |
| Elution Mode | Isocratic |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 20 ± 2 °C |
| Autosampler Temperature | 4 °C |
| Run Time | 4 minutes |
| Ionization Source | Electrospray Ionization (ESI), Positive mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
The mass spectrometer parameters were optimized for sensitive and specific detection. The table lists the MRM transitions and key voltage settings [1].
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound (NQT) | 563.0 | 463.0 | 125 | 22 |
| This compound (NQT) | 563.0 | 323.0 | 130 | 18 |
| Foretinib (IS) | 633.0 | 128.0 | 145 | 20 |
Additional MS Parameters [1]:
This protocol outlines the steps for preparing calibration standards and quantifying this compound in a human liver microsome matrix [1].
Solution Preparation:
Calibration Curve and QC Samples:
Sample Pre-Treatment:
Supernatant Processing:
LC-MS/MS Analysis:
The described LC-MS/MS method has been comprehensively validated for the quantification of this compound [1].
| Validation Parameter | Result |
|---|---|
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9999 |
| Limit of Detection (LOD) | 0.78 ng/mL |
| Limit of Quantification (LOQ) | 2.36 ng/mL |
| Intra-day Accuracy | -6.36% to 1.88% |
| Intra-day Precision (%RSD) | 0.99% to 2.58% |
| Recovery | 98.61 ± 2.42% |
Naquotinib (ASP8273) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that has shown enhanced efficacy against specific EGFR mutations, particularly the L858R plus T790M mutation in non-small cell lung cancer (NSCLC). Compared to other TKIs like osimertinib, this compound demonstrates superior potency against certain mutation profiles while maintaining a wide therapeutic window. The compound's chemical structure consists of 5-[(1-acryloyl-3-pyrrolidinyl)oxy]-6-ethyl-3-({4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl}amino)-2-pyrazinecarboxamide, which contains cyclic tertiary amine rings (piperazine and pyrazine moieties) and an acryloylpyrrolidine group that are susceptible to specific metabolic transformations. [1]
The analysis of this compound in biological matrices presents significant challenges due to its complex structure, low concentrations in biological systems, and the presence of potentially interfering compounds. This application note provides detailed mass spectrometry parameters, validated analytical methods, and metabolic profiling protocols to support researchers in quantifying this compound and investigating its metabolic fate in various experimental models. The protocols outlined herein have been optimized for sensitivity, specificity, and reproducibility in accordance with international bioanalytical guidelines. [2]
The analysis of this compound requires carefully optimized liquid chromatography and mass spectrometry conditions to achieve adequate separation, ionization, and detection. The following parameters have been established and validated for reliable quantification of this compound in human liver microsome matrices. [2]
Liquid Chromatography Conditions:
Mass Spectrometry Conditions:
Table 1: Optimized MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|---|
| This compound | 563 | 463 | 125 | 22 | 1.2-2.7 |
| This compound | 563 | 323 | 130 | 18 | 1.2-2.7 |
| Foretinib (IS) | 633 | 128 | 145 | 20 | 2.7-4.0 |
The MRM transition of 563→463 for this compound is recommended for quantification, while the transition 563→323 serves as a qualifier ion to confirm compound identity. Foretinib is utilized as the internal standard due to its similar chromatographic behavior and extraction characteristics, with recovery rates of 98.61 ± 2.42% and 98.7 ± 0.7% for this compound and foretinib, respectively, in the HLM matrix. [2]
Protein Precipitation Extraction Protocol:
This sample preparation method effectively removes interfering matrix components while maintaining high recovery of the analyte. The use of acetonitrile precipitation provides a simple, rapid, and efficient cleanup procedure suitable for high-throughput analysis. The injection volume of 1 μL has been optimized to enhance peak shape and sharpness while maintaining adequate sensitivity. [2]
The analytical method for this compound quantification has been comprehensively validated according to international bioanalytical guidelines, with the following performance characteristics established in human liver microsome matrices. [2]
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity range | 5-500 ng/mL | r² ≥ 0.9999 |
| Limit of detection (LOD) | 0.78 ng/mL | - |
| Limit of quantification (LOQ) | 2.36 ng/mL | - |
| Intra-day accuracy | -6.36 to 1.88% | ±15% |
| Intra-day precision | 0.99 to 2.58% | ≤15% |
| Inter-day accuracy | Within ±15% | ±15% |
| Inter-day precision | ≤15% | ≤15% |
| Extraction recovery | 98.61 ± 2.42% | Consistent and reproducible |
The method demonstrates excellent linearity across the specified concentration range, with a correlation coefficient (r²) of ≥0.9999. The lower limit of quantification of 2.36 ng/mL confirms adequate sensitivity for detecting this compound in metabolic stability studies. The accuracy and precision values, both intra-day and inter-day, fall within acceptable limits, demonstrating the method's reliability for quantitative analysis. [2]
Metabolic Incubation Procedure:
Preparation of incubation mixture:
Pre-incubation: Incubate mixture for 5 minutes at 37°C in a shaking water bath
Reaction initiation: Add NADPH (1.0 mM) to initiate metabolic reaction
Incubation: Maintain at 37°C with continuous shaking for up to 2 hours
Reaction termination: At appropriate time points, add 2 mL ice-cold acetonitrile to aliquot samples
Sample processing:
This protocol enables the assessment of metabolic lability and the identification of phase I metabolites through time-course monitoring of this compound depletion. [1]
The metabolic stability of this compound was evaluated through determination of in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) values, which are critical parameters for predicting in vivo pharmacokinetic behavior. [2]
Table 3: Metabolic Stability Parameters of this compound
| Parameter | Value | Interpretation |
|---|---|---|
| In vitro half-life (t₁/₂) | 67.96 minutes | Moderate metabolic stability |
| Intrinsic clearance (Clᵢₙₜ) | 2.12 mL/min/kg | Moderate extraction ratio |
| Hepatic clearance prediction | Moderate | Lower risk of accumulation |
This compound demonstrates moderate metabolic stability compared to other tyrosine kinase inhibitors. The moderate extraction ratio suggests the compound is moderately excreted from the human body, potentially resulting in a lower risk of drug accumulation compared to other TKIs such as dacomitinib. These parameters can be utilized to calculate additional physiological parameters including in vivo half-life, bioavailability, and hepatic clearance using well-established physiological models. [2]
The following workflow diagram illustrates the complete metabolic stability assessment protocol:
This compound undergoes extensive phase I metabolism in human liver microsomes, with eight primary metabolites identified resulting from various biotransformation pathways. The metabolic soft spots include N-demethylation, oxidation, hydroxylation, and reduction reactions. The structural features of this compound, particularly the cyclic tertiary amine rings (piperazine and pyrazine moieties) and acryloylpyrrolidine group, represent potential sites for bioactivation to reactive intermediates. [1]
Table 4: Phase I Metabolites of this compound
| Metabolite ID | Biotransformation | Mass Shift | Reactive Potential |
|---|---|---|---|
| M1 | N-demethylation | -14 Da | Possible iminium formation |
| M2 | Oxidation | +16 Da | Aldehyde intermediate |
| M3 | Hydroxylation | +16 Da | Further oxidation to carbonyl |
| M4 | Reduction | +2 Da | - |
| M5 | N-demethylation + oxidation | -14 Da + 16 Da | Iminium ion |
| M6 | Hydroxylation | +16 Da | Aldehyde formation |
| M7 | Oxidation | +16 Da | Reactive quinone-like |
| M8 | N-demethylation + hydroxylation | -14 Da + 16 Da | Iminium ion |
Reactive metabolite screening employs nucleophilic trapping agents to form stable adducts with electrophilic intermediates that can be characterized by LC-MS/MS. The experimental protocol involves: [1]
Three reactive electrophiles have been identified in this compound metabolism: two aldehyde intermediates and one iminium ion. These reactive species may covalently modify cellular macromolecules and are potentially involved in the idiosyncratic toxicity associated with this compound treatment. The iminium ions are generated through metabolic oxidation of the piperazine and pyrrolidine tertiary amine groups, while the aldehyde intermediates are formed via oxidative dealkylation of the acryloylpyrrolidine moiety. [1]
The following diagram illustrates the metabolic pathways and reactive intermediate formation:
The validated LC-MS/MS methods for this compound analysis have significant applications throughout the drug development pipeline, from early discovery to clinical stages.
Preclinical Development: The metabolic stability parameters enable prediction of in vivo pharmacokinetic behavior, helping to optimize dosing regimens and identify potential drug-drug interactions. The moderate extraction ratio of this compound suggests lower accumulation risk compared to other TKIs. [2]
Toxicity Assessment: Identification of reactive metabolites provides insights into potential mechanisms underlying adverse effects. The detection of iminium ions and aldehyde intermediates suggests that this compound may undergo bioactivation to chemically reactive species capable of covalently modifying proteins and triggering immune-mediated toxicities. [1]
Therapeutic Drug Monitoring: The validated quantification method can be adapted for clinical monitoring of this compound concentrations in patient plasma, enabling personalized dosing strategies to optimize efficacy while minimizing toxicity. The high sensitivity and specificity of the MRM-based assay make it suitable for measuring therapeutic concentrations in complex biological matrices. [2]
Drug-Drug Interaction Studies: The incubation protocols can be modified to assess the potential for metabolic interactions when this compound is co-administered with other medications, particularly inhibitors or inducers of cytochrome P450 enzymes involved in its metabolism. [1]
Ion Suppression Effects: Monitor for potential matrix effects by post-column infusion experiments. If significant ion suppression is observed, optimize the sample cleanup procedure or chromatographic separation to minimize interference.
Column Performance Maintenance: The use of ammonium formate in the mobile phase may lead to gradual column performance deterioration. Regular column washing with higher organic content (80-100% acetonitrile) is recommended to extend column lifetime.
Mass Calibration: Frequent calibration of the mass spectrometer is essential to maintain optimal sensitivity and mass accuracy. Use appropriate calibration solutions specific to the mass range being monitored.
Stability Considerations: this compound stock solutions in DMSO are stable at -20°C for at least three months. Processed samples in the autosampler should be maintained at 4°C and analyzed within 24 hours to prevent degradation.
Quality Control: Include system suitability tests and quality control samples at low, medium, and high concentrations in each analytical batch to ensure consistent performance and reliable quantification.
The comprehensive LC-MS/MS protocols presented herein provide robust analytical methods for the quantification and metabolic characterization of this compound in biological matrices. The validated method demonstrates excellent sensitivity, precision, and accuracy across the clinically relevant concentration range. Metabolic stability assessment reveals this compound has moderate clearance with lower accumulation potential compared to other tyrosine kinase inhibitors. The identification of reactive metabolites through trapping studies offers insights into potential toxicity mechanisms. These standardized protocols support various applications in drug development, from preclinical assessment to clinical therapeutic monitoring, providing researchers with reliable tools for advancing this compound research and development.
This section provides consolidated methods for quantifying naquotinib and assessing its biological activity based on published studies.
This established method is suitable for pharmacokinetic studies or metabolic stability assessment [1] [2].
Detailed Methodology:
Table 1: MRM Transitions and MS Parameters [1] [2]
| Compound | Precursor Ion > Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |
|---|---|---|---|
| This compound (NQT) | 563 > 463 | 125 | 22 |
| This compound (NQT) | 563 > 323 | 130 | 18 |
| Foretinib (IS) | 633 > 128 | 145 | 20 |
Table 2: Method Validation Data [1]
| Parameter | Result |
|---|---|
| Linear Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9999 |
| Limit of Detection (LOD) | 0.78 ng/mL |
| Limit of Quantification (LOQ) | 2.36 ng/mL |
| Intra-day Precision (% RSD) | 0.99 - 2.58% |
| Intra-day Accuracy (%) | -6.36 to 1.88% |
In vitro Antiproliferative Activity (Cell Viability Assay)
Table 3: Reported In vitro Efficacy of this compound in EGFR-Mutant Cell Models [3] [4]
| Cell Line | EGFR Mutation(s) | Reported IC₅₀ (nM) |
|---|---|---|
| PC-9 | Exon 19 deletion | 8 - 33 nM |
| HCC827 | Exon 19 deletion | 8 - 33 nM |
| NCI-H1975 | L858R/T790M | 8 - 33 nM |
| PC-9ER | Exon 19 deletion/T790M | 8 - 33 nM |
| NCI-H1650 | Exon 19 deletion | 70 nM |
In vitro Metabolic Stability in Human Liver Microsomes (HLM)
Mechanism of Action: this compound is an irreversible, covalent, third-generation EGFR tyrosine kinase inhibitor. It preferentially inhibits mutant forms of EGFR (including sensitizing mutations and the T790M resistance mutation) while sparing the wild-type receptor, which may improve its therapeutic window [3] [4] [5].
Key Differentiating Preclinical Finding: this compound demonstrated greater potency than osimertinib against the EGFR L858R + T790M mutation in biochemical and cellular assays, although this did not translate to clinical success [1] [4].
Status of Development: The clinical development of this compound was terminated in 2017. A Phase III trial (SOLAR) comparing this compound to gefitinib/erlotinib in the first-line setting was stopped for futility. The this compound arm was associated with higher rates of significant adverse events, including grade 3 hyponatremia (20.4%) and diarrhea (6.0%) [5].
Solubility Data (for research purposes only): [3]
Suggested Formulation for In vivo Studies (Example): [3] One published method for preparing an injectable formulation is:
The workflow below summarizes the key experimental steps for the quantitative analysis of this compound.
The provided data and protocols can serve as a foundation for your research on this compound. The detailed LC-MS/MS method is robust and validated for quantification. Its unique preclinical profile, especially against the L858R/T790M mutant, may make it a useful tool compound for studying resistance mechanisms and the biology of EGFR-mutant cancers.
The primary source of this data comes from the phase III SOLAR trial, which directly compared Naquotinib to first-generation EGFR-TKIs.
| Trial / Context | This compound Arm | Comparator Arm (Gefitinib/Erlotinib) | Source / Citation |
|---|---|---|---|
| SOLAR Phase III Trial (NCT02588261) | 6.0% (Grade 3) | 2.7% (Grade 3) | [1] |
| Therapeutic Context | Second-generation, irreversible EGFR-TKI | First-generation, reversible EGFR-TKIs |
Diarrhea is a class-wide adverse event for EGFR-TKIs, but its incidence and severity vary by generation. The following table places this compound's toxicity in context with other agents.
| EGFR-TKI Generation | Example Drugs | Typical Diarrhea Profile (All Grades) | Notes on Mechanism |
|---|---|---|---|
| First-Generation | Gefitinib, Erlotinib | ~42-44% [2] | Reversible inhibition; lower incidence of severe diarrhea. |
| Second-Generation | This compound, Afatinib | ~91.7% (Afatinib) [2] | Irreversible, pan-HER inhibition; higher rate of GI toxicity [3] [2]. |
| Third-Generation | Osimertinib | Significantly lower (e.g., Grade 2: 5%) [3] | Spares wild-type EGFR, leading to an improved toxicity profile [3]. |
Understanding the underlying pathophysiology is crucial for developing management strategies. The diagrams below summarize two primary mechanisms identified in preclinical studies.
Key Experimental Insight: Studies on afatinib and erlotinib in T84 human colonic carcinoma cells show they reduce phosphorylation of EGFR and downstream Akt/ERK1/2, potentiating calcium-dependent chloride secretion [2]. This suggests this compound, as a potent second-generation TKI, likely acts through a similar pathway.
Key Experimental Insight: In vitro studies show that EGFR-TKIs like lapatinib inhibit growth and induce late apoptosis in normal intestinal epithelial cells (IEC-6) [2]. In rat models, neratinib causes inflammation and anatomical disruption in the ileum and colon, which can be partially mitigated by the anti-inflammatory corticosteroid budesonide [2].
Based on the mechanisms and general management of EGFR-TKI diarrhea, here are actionable strategies for your research.
This compound's clinical development was terminated in 2017. The SOLAR trial was halted due to anticipated futility and a higher incidence of adverse events, including grade 3 diarrhea and grade 3 hyponatremia (20.4%), compared to the control arm [1] [4]. This information is vital for understanding the compound's overall risk-benefit profile.
This compound (ASP8273) was an investigational, oral third-generation EGFR tyrosine kinase inhibitor (TKI) developed by Astellas Pharma. It was designed to target both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation in non-small cell lung cancer (NSCLC), while sparing the wild-type (normal) EGFR to reduce side effects [1] [2].
The clinical development of this compound was terminated primarily due to the results from a pivotal Phase 3 trial called SOLAR (NCT02588261) [1] [3] [4].
The table below summarizes the key factors that led to this decision:
| Termination Factor | Details |
|---|---|
| Efficacy | Inferior performance compared to first-generation EGFR TKIs (gefitinib/erlotinib) as a first-line treatment in the SOLAR trial [1]. |
| Safety & Toxicity | High rates of Grade 3 (severe) adverse events, including hyponatremia (low sodium) in 20.4% of patients and diarrhea in 6.0% [1]. |
| Competitive Landscape | The success of osimertinib (Tagrisso) set a high bar for efficacy and tolerability, making it difficult for other third-generation TKIs with inferior profiles to succeed [1] [3]. |
In May 2017, an independent data monitoring committee recommended terminating the SOLAR trial due to anticipated futility based on a pre-planned analysis. At that time, 530 of the planned 600 patients had been enrolled [1].
The table below consolidates the available clinical efficacy data for this compound from its earlier-phase trials [1]:
| Trial Phase | Patient Population | Objective Response Rate (ORR) | Note |
|---|---|---|---|
| Phase 1 (U.S.) | EGFR T790M+ NSCLC | 31% (18 of 58 patients) | Across all doses; 300 mg daily established as the Recommended Phase 2 Dose (RP2D). |
| Phase 1 (Japan) | EGFR T790M+ NSCLC | 42% (32 of 76 patients) | At the RP2D of 300 mg daily. |
Preclinical research was conducted to understand how cancer cells might develop resistance to this compound. The diagram below illustrates the key findings from one study that established this compound-resistant cell lines [2].
This research suggested that combining this compound with a MEK inhibitor (like trametinib) could be a potential strategy to overcome this specific resistance, not only for this compound but also for osimertinib-resistant cells [2].
This compound was one of several third-generation EGFR TKIs developed concurrently. Its discontinuation was part of a broader trend where several drugs in this class (including rociletinib, olmutinib, and mavelertinib) were halted due to issues with lower efficacy and/or higher toxicities compared to osimertinib, which became the established standard of care [1] [3] [5].
The global Phase III SOLAR trial was terminated in 2017 after an independent committee determined the trial was likely futile. Key toxicity findings are summarized below [1].
| Toxicity Issue | Incidence in this compound Group | Incidence in Control Group (Gefitinib/Erlotinib) |
|---|---|---|
| Grade 3 Hyponatremia | 20.4% | < 1% |
| Grade 3 Diarrhea | 6.0% | 2.7% |
The high incidence of severe hyponatremia was a particularly significant adverse event that, combined with lower efficacy, resulted in the termination of this compound's clinical development [1].
While no this compound-specific protocols exist, the following general methodologies are applicable for investigating TKI toxicity and metabolic profiles.
1. In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLMs)
This protocol helps determine a compound's metabolic half-life and intrinsic clearance, which are critical for understanding its toxicity potential [2].
2. In Silico Analysis for Metabolic Lability and Structural Alerts
Computational tools can predict potential metabolic soft spots and structural alerts associated with toxicity before extensive lab work [2].
The case of this compound underscores the importance of thorough early-phase screening. The high rate of hyponatremia suggests unique on-target or off-target effects that should be investigated in future compounds [1]. Employing in silico tools and in vitro metabolic stability assays early in the drug discovery pipeline can help identify and mitigate such risks for new third-generation EGFR TKIs, saving significant time and resources [2].
The table below summarizes key quantitative data on this compound's (NQT) metabolic stability from human liver microsome (HLM) studies [1].
| Parameter | Value | Experimental Conditions |
|---|---|---|
| In vitro half-life (t₁/₂) | 67.96 min | HLM matrix, 1 mg/mL protein, 1 mM NADPH [1] |
| Intrinsic Clearance (CLᵢₙₜ) | 2.12 mL/min/kg | HLM matrix, scaled from in vitro data [1] |
| Metabolic Stability Classification | Moderate | Compared to other Tyrosine Kinase Inhibitors (TKIs) [1] |
| Key Metabolic Reactions | N-demethylation, Oxidation, Hydroxylation, Reduction | HLM incubation, 30 μM NQT, 2 hrs, 37°C [2] |
| Reactive Intermediates Identified | 2 aldehydes, 1 iminium ion | Trapped using methoxyamine and potassium cyanide [2] |
Interpretation and Comparison: this compound is classified as a drug with a moderate extraction ratio. This implies it is moderately excreted from the body, which may suggest a lower risk of drug accumulation compared to other TKIs like dacomitinib, which has a much longer in vitro half-life (157.5 min) and slower clearance [1] [3].
Here are detailed methodologies for key experiments related to this compound's metabolism.
This protocol is used to determine the in vitro half-life and intrinsic clearance of this compound [1].
Incubation Preparation:
Initiation and Incubation:
Termination and Sampling:
Sample Analysis:
This protocol screens for and characterizes reactive, electrophilic intermediates formed during metabolism [2].
Incubation with Trapping Agents:
Control Incubations:
Sample Processing and Analysis:
This is a specific, validated method for quantifying this compound in a biological matrix like HLMs [1].
Chromatography:
Mass Spectrometry (MS):
Sample Extraction:
The following diagram illustrates the logical workflow for conducting a metabolic stability study for this compound.
This diagram outlines the key phases of a metabolic stability study for this compound, from incubation setup to data calculation.
The diagram below maps the primary metabolic pathways and the associated reactive intermediates of this compound identified in HLM studies [2].
This diagram shows the phase I metabolites of this compound and the reactive intermediates that can be derived from them, along with the appropriate trapping agents.
Q1: What is the clinical significance of this compound's "moderate" metabolic stability? A moderate extraction ratio suggests a balanced clearance profile. It indicates that this compound is not rapidly metabolized, which could potentially lead to lower dosing frequency, but it is also not slowly cleared, which might reduce the risk of harmful drug accumulation in the body compared to some other TKIs [1].
Q2: Why should I screen for reactive metabolites during this compound metabolism studies? Reactive metabolites (like iminium ions and aldehydes) are electrophilic and can covalently bind to cellular proteins and DNA. This is often a key initial step in drug-induced organ toxicity. Identifying these intermediates helps in understanding the potential mechanism behind side effects observed in clinical trials, such as severe hyponatremia and diarrhea [2] [4].
Q3: My LC-MS/MS signal for this compound is weak or noisy. What could be the issue? First, check the instrument calibration and mobile phase freshness. Ensure that the sample extraction with acetonitrile is thorough and that proteins are completely precipitated. Confirm that you are using the correct MRM transitions and that the mass spectrometer parameters (like fragmentor voltage and collision energy) are optimized as per the validated method [1].
The table below summarizes key information about Naquotinib and other third-generation EGFR TKIs for context.
| Drug Name | Primary Molecular Target | Key Resistance Mechanisms | Common Adverse Reactions |
|---|---|---|---|
| This compound | Del19/L858R/T790M [1] | C797S mutation; bypass pathway activation [1] | Information not specified in search results |
| Osimertinib | Del19/L858R/T790M [1] | C797S mutation; MET amplification; bypass pathway activation [1] [2] | Diarrhea, skin rash, hyperglycemia, QTc prolongation, paronychia, abnormal LFT [1] |
| Lazertinib | Del19/L858R/T790M [1] | C797S mutation; bypass pathway activation [1] | Information not specified in search results |
To guide your research, here are some key resistance mechanisms and combination therapy concepts currently explored for third-generation EGFR TKIs like Osimertinib. These established pathways provide a logical starting point for investigating this compound combinations.
Based on these resistance mechanisms, potential combination partners for investigation could include:
Given the lack of specific data on this compound combinations, I suggest you:
The following table summarizes the key adverse events (AEs) associated with this compound, primarily identified from a Phase 3 trial (SOLAR) where it was compared to first-generation EGFR-TKIs [1].
| Adverse Event | Frequency & Severity in this compound Arm (SOLAR Trial) | Comparative Frequency in Gefitinib/Erlotinib Arm |
|---|---|---|
| Hyponatremia | 20.4% (Grade 3) | < 1% |
| Diarrhea | 6.0% (Grade 3) | 2.7% |
| Paronychia | Common (all grades) | Information missing |
| Rash | Common (all grades) | Information missing |
| Stomatitis | Common (all grades) | Information missing |
Although clinical management guides are unavailable, preclinical research explored mechanisms of acquired resistance to this compound. The following diagram illustrates the key findings from one study that established this compound-resistant cell lines [2].
Experimental Workflow for Investigating Resistance:
The study employed the following methodology to identify this resistance mechanism [2]:
Why is there no official management guide for this compound adverse events? this compound's clinical development was terminated after an independent committee determined that the Phase 3 SOLAR trial was likely to fail. The trial showed not only a lack of superior efficacy but also a higher incidence of severe adverse events compared to control drugs [1].
Are the adverse events of this compound similar to those of other EGFR-TKIs? Partially. Diarrhea, paronychia, rash, and stomatitis are class-effect AEs common to many EGFR-TKIs, as the receptor is expressed in the skin and gastrointestinal tract [3]. However, the high incidence of Grade 3 hyponatremia appears to be a distinctive and particularly serious toxicity profile associated with this compound's specific structure [1].
What is the significance of the NRAS amplification finding? This preclinical finding suggests a potential bypass resistance mechanism, where the cancer cells evade this compound's effects by activating an alternative signaling pathway (RAS-RAF-MEK-ERK) that promotes cell survival and proliferation [2] [4]. This insight is valuable for fundamental research into EGFR inhibitor resistance, even though this compound itself is no longer being developed.
| Attribute | Description |
|---|---|
| Drug Name | Naquotinib (also known as ASP8273) |
| Developer | Astellas Pharma |
| Drug Class | Third-generation, irreversible EGFR Tyrosine Kinase Inhibitor (TKI) |
| Primary Target | EGFR-sensitizing mutations (e.g., L858R, 19-del) and the T790M resistance mutation [1] |
| Key Trial | SOLAR Trial (Phase II) |
| Development Status | Discontinued in May 2017. The SOLAR trial was stopped due to "general efficacy and high incidence of adverse reactions" [1]. |
Since specific futility data from the this compound SOLAR trial is not available in the public search results, the following guide is based on standard clinical trial methodology. Futility analysis determines if a trial is unlikely to demonstrate a treatment benefit if continued, allowing for early termination to conserve resources [2] [3].
The table below summarizes common statistical rules for futility analysis in a two-stage trial design. Zt represents the test statistic at the interim analysis, t is the information fraction, and δ is the hypothesized treatment effect [3].
| Rule Name | Core Principle | Decision Rule for Futility | Primary Control |
|---|---|---|---|
| Rule 1: Conditional Power [2] [3] | Probability of a significant final result given current data. | Stop if Conditional Power < pre-set cutoff (e.g., 10-20%). | Probability of stopping under the Null Hypothesis (H₀) |
| Rule 2: Test H₀ [3] | Directly evaluates current evidence against the null. | Stop if test statistic Zt < cutoff c(γ). |
Probability of stopping under the Null Hypothesis (H₀) |
| Rule 3: Test the Alternative [3] | Evaluates if the alternative hypothesis is no longer plausible. | Stop if futility statistic ZtF < cutoff cF(ξ). |
Probability of stopping under the Alternative Hypothesis (Hₐ) |
Q1: Our basket trial has uneven enrollment across tumor indications. How can we make a timely futility decision?
Q2: What is the optimal timing for a futility analysis?
t) and the probability of stopping for futility under the alternative hypothesis (ξ) [3].Q3: How should we handle a futility analysis when the outcome's variability was underestimated during trial planning?
Pre-clinical studies established cell lines to investigate resistance mechanisms to this compound and other third-generation EGFR TKIs [5]. The workflow below summarizes the key experimental process.
The experimental workflow for investigating resistance involved establishing resistant cell lines from various parental NSCLC lines (including those naive to EGFR-TKIs or pre-exposed to first/second-generation TKIs) through continuous exposure to this compound or osimertinib, followed by comprehensive analysis of the resulting resistant clones [5].
Further analysis of the resistant cell lines revealed specific molecular changes. The diagram below illustrates the key identified resistance mechanism and a proposed strategy to overcome it.
The primary resistance mechanism identified was NRAS amplification, which leads to sustained activation of the MEK/ERK signaling pathway, bypassing the inhibition of EGFR by this compound [5]. This pathway offers a potential therapeutic target.
The table below summarizes key quantitative data from this compound's clinical trials and preclinical studies, which are critical for understanding its therapeutic window.
| Aspect | Data and Findings | Context and Comparison |
|---|---|---|
| Clinical Efficacy (T790M+) | ORR: 31% (U.S. Phase I, all doses); 42% (Japan Phase I, 300 mg dose) [1]. | Lower efficacy than osimertinib; trial terminated due to futility [1]. |
| Recommended Phase 2 Dose (RP2D) | 300 mg once daily [1]. | MTD was 400 mg daily (Japanese trial) [1]. |
| Key Safety Concerns | Grade 3 hyponatremia: 20.4%; Grade 3 diarrhea: 6.0% [1]. | In SOLAR trial, significantly higher than gefitinib/erlotinib (hyponatremia <1%, diarrhea 2.7%) [1]. |
| Preclinical Potency (Cell-based assays) | Comparable to osimertinib for EGFR exon19del+T790M; more potent for EGFR L858R+T790M [2]. | Wider therapeutic window than earlier gen. TKIs for EGFR exon 20 insertion mutations [2]. |
| Metabolic Stability (HLM) | In vitro t1/2: 67.96 min; Intrinsic Clearance: 2.12 mL/min/kg [3]. | Classified as a moderate extraction ratio drug [3]. |
Understanding this compound's action and resistance mechanisms is vital for designing experiments.
This compound irreversibly inhibits EGFR mutants, including T790M, while sparing wild-type EGFR. Research indicates that resistance can emerge through bypass pathway activation rather than secondary EGFR mutations alone [4]. The diagram below illustrates key resistance pathways identified in established cell line models.
1. Establishing this compound-Resistant Cell Lines [4]
2. Investigating Combination Therapy to Overcome Resistance [4]
Q1: Why was this compound's clinical development terminated? A1: Development was halted after the phase III SOLAR trial was stopped due to anticipated futility. This compound did not demonstrate superior efficacy compared to first-generation TKIs (gefitinib/erlotinib) as a first-line treatment and had a worse safety profile, particularly concerning high rates of severe hyponatremia [1].
Q2: How can I accurately quantify this compound concentrations in an in vitro metabolic stability assay? A2: Use a validated LC-MS/MS method. One protocol suggests [3]:
Q3: Our lab's this compound-resistant cell lines show no EGFR C797S mutation. What other mechanisms should we investigate? A3: The C797S mutation is not a universal resistance mechanism for this compound. Focus on bypass track activation:
Q4: Is this compound effective against EGFR exon 20 insertion mutations? A4: Preclinical structural and pharmacological characterization indicated that this compound, like osimertinib, had comparable efficacy and a wide therapeutic window against certain EGFR exon 20 insertion mutants in vitro [2]. Its clinical efficacy remains unknown due to discontinued development.
The following table summarizes key quantitative data related to naquotinib's metabolic stability, derived from a validated LC-MS/MS method [1].
| Parameter | Value | Interpretation / Implication |
|---|---|---|
| In Vitro Half-life (t₁/₂) | 67.96 minutes | Moderate metabolic stability in human liver microsomes [1]. |
| Intrinsic Clearance (CLᵢₙₜ) | 2.12 mL/min/kg | Classifies this compound as a moderate extraction ratio drug [1]. |
| Therapeutic Indication | Investigational third-generation EGFR TKI for NSCLC with specific mutations (e.g., T790M) [2] [3] [4]. | Clinical development was terminated due to futility and side effects, including hyponatremia and diarrhea [2]. |
| Key Resistance Mechanisms | MET or NRAS amplification [5]. | A potential strategy to overcome resistance is combination therapy with MEK inhibitors [5]. |
This detailed protocol is adapted from the first published LC-MS/MS method for quantifying this compound concentration and determining its metabolic stability in a human liver microsome (HLM) matrix [1].
1. Reagent Preparation
2. Calibration Standard Preparation
3. Sample Extraction via Protein Precipitation
4. LC-MS/MS Analysis and Quantification
Q1: What does this compound's "moderate extraction ratio" mean for laboratory experiments? A1: A moderate extraction ratio suggests that this compound is metabolized and cleared from the body at a moderate rate. In practical terms, this may translate to a lower risk of drug accumulation in in vivo models compared to some other TKIs with slower clearance, which is a relevant factor for designing repeated-dose toxicity studies [1].
Q2: Why was this compound's clinical development terminated? A2: A Phase III trial (SOLAR) comparing this compound to gefitinib/erlotinib as a first-line treatment was terminated early due to anticipated futility. The this compound arm also showed a higher incidence of significant side effects, notably grade 3 hyponatremia (20.4%) and diarrhea (6.0%), which contributed to the decision to halt development [2].
Q3: Are there any known resistance mechanisms to this compound? A3: Preclinical studies have identified that amplification of the MET or NRAS genes can be an acquired resistance mechanism to this compound. Research suggests that the combination of this compound with a MEK inhibitor could potentially overcome this resistance in some cell lines [5].
The following diagram visualizes the core experimental workflow for the LC-MS/MS-based metabolic stability assay.
This diagram illustrates the drug's molecular mechanism of action and a key identified resistance pathway, providing context for its activity and limitations.
The table below summarizes the available experimental data for Naquotinib and Osimertinib.
| Feature | This compound (ASP8273) | Osimertinib (AZD9291) |
|---|---|---|
| Generation | Third-generation EGFR TKI [1] [2] | Third-generation EGFR TKI [2] [3] [4] |
| Primary Target | EGFR activating mutations (L858R, 19del) & T790M [1] | EGFR activating mutations (L858R, 19del) & T790M [3] [4] |
| Efficacy in L858R/T790M (Preclinical) | More potent than Osimertinib in in vitro models [1] | Less potent than this compound in in vitro models for this specific compound mutation [1] |
| Efficacy in 19del/T790M (Preclinical) | Comparable to Osimertinib [1] | Comparable to this compound [1] |
| Activity against EGFR exon 20 insertions | Shows efficacy with a wide therapeutic window [1] | Shows comparable efficacy with a wide therapeutic window [1] |
| Clinical Development Status | Development discontinued; Phase III trials reported [2] | Approved and standard of care globally; used in first-line and second-line settings [3] [5] |
| Key Resistance Mutation | C797S mutation (shared resistance mechanism with other 3rd gen TKIs) [1] [4] | C797S mutation [6] [4] [7] |
The core findings for this compound's efficacy compared to Osimertinib come from a 2018 preclinical study published in Molecular Cancer Therapeutics [1]. Here is a summary of the key methodological approach:
The following diagram outlines the general experimental workflow for evaluating EGFR inhibitors, based on the methodologies from the cited studies.
The available evidence indicates that while this compound showed promising and, in one specific laboratory context, more potent activity against L858R/T790M mutations than Osimertinib, it did not progress to clinical approval.
The table below summarizes the key toxicities associated with Rociletinib based on data from clinical trials [1] [2].
| Toxicity Type | Incidence (Grade 3 or Higher) | Characteristics and Management |
|---|---|---|
| Hyperglycemia | 24.0% of patients [2] | Frequent adverse event; requires monitoring and management [1] [2]. |
| Corrected QT Prolongation (QTc) | 6.7% of patients [2] | Known risk; requires periodic ECG monitoring [1] [2]. |
| Gastrointestinal Effects | Diarrhea: 2.7%; Vomiting: 1.3% [2] | Diarrhea and nausea were common treatment-emergent adverse events [1] [2]. |
| Other Common AEs | Not specified (Generally Common) | Fatigue and decreased appetite were also reported [1]. |
The toxicity data for Rociletinib is derived from clinical trials investigating its use in patients with advanced EGFR-mutated non-small cell lung cancer (NSCLC) who had progressed after prior EGFR TKI therapy [1] [2].
For a standardized comparison of toxicity between different TKIs, the following methodological approach, reflecting common practice in clinical trials, can be used:
The diagram below illustrates the proposed mechanism of Rociletinib and the pathway linked to its hallmark toxicity.
This diagram shows that Rociletinib was designed to potently and irreversibly inhibit EGFR harboring the T790M resistance mutation, while having minimal activity against wild-type EGFR [1]. However, the precise off-target mechanism leading to hyperglycemia is not fully elucidated. Preclinical data for other TKIs (like Nilotinib) suggest that inhibition of key metabolic regulators in tissues like adipose can lead to insulin resistance and dysfunctional glucose metabolism, providing a plausible hypothesis for similar effects with Rociletinib [3].
| Feature | Naquotinib (ASP8273) | First-Generation EGFR TKIs (Gefitinib/Erlotinib) |
|---|---|---|
| Generation & Target | Third-generation EGFR TKI | First-generation EGFR TKI |
| Mechanism of Action | Irreversible inhibitor designed to target EGFR T790M mutation and common EGFR mutations (Del19, L858R) [1]. | Reversible inhibitor of the EGFR tyrosine kinase domain [2]. |
| Key Efficacy Outcome (SOLAR Trial) | Inferior PFS (Development terminated due to futility) [1]. | Superior PFS compared to this compound in the same trial [1]. |
| Common Adverse Events (AEs) | Diarrhea [1] | Acneiform eruption, rash, mucositis, diarrhea [3]. |
| Notable Grade 3+ AEs | Hyponatremia: 20.4% Diarrhea: 6.0% [1] | Diarrhea: 2.7% Hyponatremia: <1% [1] | | Development Status | Clinical development terminated (May 2017) [1]. | Approved and widely used as a standard first-line treatment for advanced *EGFR+-mutant NSCLC [3] [2]. |
The core of the comparison lies in the results from the SOLAR trial and studies on first-generation TKIs.
For researchers and clinicians, the this compound case highlights critical aspects of drug development in the competitive EGFR TKI landscape.
The following diagram illustrates the therapeutic intent and subsequent clinical outcome of using this compound in the first-line setting, based on the SOLAR trial results.
The following table compiles IC50 values (nM) from various studies to facilitate a direct comparison of inhibitory potency. Please note that these values are highly dependent on the experimental model and conditions.
| Inhibitor | Generation | EGFR Common Mutants (e.g., del19, L858R) | EGFR T790M Mutant | Wild-Type (WT) EGFR | Key Resistance Mutation |
|---|---|---|---|---|---|
| Naquotinib (ASP8273) [1] [2] | 3rd | 8 - 33 nM [1] | Potent activity demonstrated [3] | 230 nM [1] | MET or NRAS amplification [3] |
| Osimertinib (AZD9291) [4] [5] | 3rd | Potent activity demonstrated [4] | Potent activity demonstrated [4] | ~152 nM [6] | EGFR C797S [5] |
| Afatinib [4] [5] | 2nd | Potent activity demonstrated [4] | Ineffective due to toxicity [4] | ~31 nM [4] | EGFR T790M [5] |
| Erlotinib [4] [5] | 1st | Potent activity demonstrated [4] | Ineffective [4] | Comparable to Osimertinib [4] | EGFR T790M [5] |
| Rociletinib [4] | 3rd | Less potent than Erlotinib/Osimertinib [4] | Potent activity demonstrated [4] | Comparable to Osimertinib [4] | Information Missing |
The quantitative data for this compound primarily comes from preclinical studies using standardized cell-based assays.
For the broader comparison, the methodologies cited across studies are consistent and reliable.
It is crucial for a comprehensive comparison to note that this compound is not an approved drug and its clinical development has been halted [6].
To help visualize the scientific context, here is a diagram of the EGFR signaling pathway and the points of inhibition by these drugs.
Naquotinib was a third-generation EGFR-TKI developed by Astellas. According to the search results, its clinical development was terminated in May 2017 following the SOLAR trial [1] [2]. The available information indicates its development was halted due to a profile of "general efficacy and high incidence of adverse reactions" [1].
The table below summarizes the available information on this compound and other third-generation EGFR-TKIs for context.
| Drug Name | Developer | Status (as of search results) | Key Context on CNS Activity |
|---|---|---|---|
| This compound | Astellas | Development terminated (May 2017) [1] [2] | No specific CNS penetration data available in search results. |
| Osimertinib | AstraZeneca | Approved (US 2015, China 2017) [3] [1] | Designed for better BBB penetration; demonstrated efficacy in CNS metastases [3]. |
| Almonertinib | Jiangsu Hansoh Pharmaceutical | Approved in China (2020) [1] | No specific data in search results. |
| Lazertinib | Yuhan/Janssen | Approved in South Korea (2021) [1] | No specific data in search results. |
| Furmonertinib | Shanghai Allist Pharmaceutical | Approved in China (2021) [1] | No specific data in search results. |
For context on how CNS penetration for drugs like this compound is typically evaluated, the following methodologies are standard in the field. Please note that these are generalized protocols, and specific data for this compound from such experiments was not located.
A major challenge in treating CNS metastases is the Blood-Brain Barrier (BBB), which actively pumps many drugs back into the bloodstream using efflux transporters like P-glycoprotein (P-gp) [3] [4]. First- and second-generation EGFR-TKIs are often substrates for these transporters, leading to low CNS concentrations and allowing brain tumors to grow [3]. Third-generation inhibitors like osimertinib were specifically designed to have lower affinity for these efflux pumps, thereby improving CNS penetration [3].
The diagram below illustrates the mechanism of action for EGFR-TKIs and the critical role of efflux transporters at the BBB.
Long-term data from the ENESTnd phase 3 clinical trial provides a direct comparison between nilotinib and imatinib in newly diagnosed Chronic Phase CML (CML-CP) patients [1].
| Outcome Measure | Nilotinib 300 mg BID (10-Year Cumulative Rate) | Imatinib 400 mg QD (10-Year Cumulative Rate) | Clinical Significance |
|---|---|---|---|
| Major Molecular Response (MMR) | 77.7% | 62.5% | Nilotinib leads to significantly higher rates of MMR [1]. |
| Deep Molecular Response (MR4.5) | 61.0% | 39.2% | Nilotinib leads to significantly higher rates of this deep response, which is a prerequisite for attempting Treatment-Free Remission (TFR) [1]. |
| Eligibility for TFR | 48.6% | 29.7% | More than twice as many patients on nilotinib became eligible to attempt stopping therapy [1]. |
| Progression to Accelerated/Blast Phase (AP/BP) | Lower | Higher | Nilotinib showed lower rates of progression to advanced disease stages over the long term [1]. |
| Overall Survival (OS) | 87.6% | 88.3% | No statistically significant difference in overall survival was observed between the two groups at 10 years [1]. |
| Common Adverse Events (AEs) | Hyperglycemia, hyperlipidemia, hyperbilirubinemia, cardiovascular events [2] [1] | More frequent edema, muscle cramps, nausea [1] | Safety profiles differ significantly, influencing drug choice based on patient comorbidities [2] [1]. |
| Cardiovascular Events (CVEs) | 16.5% | 3.6% | Nilotinib is associated with a higher incidence of arterial occlusive events, requiring careful patient selection and monitoring [1]. |
The data in the table above is derived from rigorous clinical trial methodologies. Here are the protocols for the key studies cited.
Nilotinib's efficacy and some of its unique toxicities can be understood through its mechanisms of action beyond BCR-ABL1 inhibition.
The following diagram illustrates how nilotinib inhibits BCR-ABL1 to treat CML, and also details the proposed pathway for its vascular adverse events.
The following diagram outlines the methodology used in one study to investigate how nilotinib affects gene expression in leukemic stem cells [3].
The table below summarizes key characteristics of naquotinib compared to other EGFR TKIs, based on preclinical and clinical data.
| Inhibitor (Generation) | Core Structure | Key Mutations Targeted | Unique Preclinical Findings | Clinical Development Status & Key Reasons |
|---|---|---|---|---|
| This compound (3rd) | Pyrazine carboxamide [1] | Activating (L858R, ex19del), T790M [1] [2] | Potent against L858R+T790M; inhibits AXL-driven resistance [1] [2] | Development halted: Futility in Phase 3 (SOLAR trial) vs. gefitinib; high grade 3 hyponatremia (20.4%) and diarrhea [3]. |
| Osimertinib (3rd) | Aminopyrimidine [4] | Activating, T790M | Standard for comparison; different inhibitory profile against specific mutations [2]. | Approved: Global standard of care for 1st-line and T790M+ NSCLC [3]. |
| Rociletinib (3rd) | Anilinopyrimidine [4] | Activating, T790M | - | Development halted: Lower efficacy and higher toxicity than osimertinib [3]. |
| Olmutinib (3rd) | Not specified in sources | Activating, T790M | - | Approved in South Korea, then withdrawn: Stevens-Johnson syndrome [3]. |
| Gefitinib (1st) | 4-anilinoquinazoline [5] [6] | Activating | - | Approved: First-generation TKI; used as comparator in this compound's SOLAR trial [3]. |
To ensure reproducibility, here are the methodologies from key studies that generated the comparative data.
Cell-Based Efficacy Assays (IC₅₀ Determination)
In Vivo Xenograft Models
Resistance Mechanism Analysis
This diagram illustrates the key mechanisms of action and resistance for this compound, as identified in the studies.
The diagram shows that this compound's primary action is inhibiting mutant EGFR, driving tumor cell death [1]. A key differentiator in preclinical models was its additional ability to inhibit phosphorylation of the AXL kinase, a known bypass resistance pathway [1]. Despite this, resistance emerged through other mechanisms like NRAS or MET amplification, which re-activate the crucial downstream survival pathways [7].
The table below summarizes findings from a 2025 meta-analysis that compared several third-generation EGFR-TKIs with first-generation TKIs (gefitinib/erlotinib) for first-line treatment of advanced EGFR-mutated NSCLC [1]. Note that data is for overall EGFR mutations, not exclusively exon 19 deletion.
| Third-Generation TKI | PFS vs. 1st Gen (Hazard Ratio) | OS vs. 1st Gen (Hazard Ratio) | Grade 3-5 AEs vs. 1st Gen |
|---|---|---|---|
| Osimertinib | Superior (HR 0.55) | Similar (HR 0.86) | Similar |
| Lazertinib | Superior | Similar | Similar |
| Furmonertinib | Superior | Similar | Similar |
| Aumolertinib | Superior | Similar | Similar |
| Befotertinib | Superior (suggested) | Information Missing | Higher |
| Naquotinib | Inferior | Inferior | Higher |
This analysis concluded that This compound was the only third-generation TKI that showed worse survival outcomes compared to first-generation TKIs, and it was also associated with a higher incidence of serious adverse events [1].
For researchers designing experiments to evaluate EGFR-TKIs, the following methodologies from cited trials provide a reference:
The diagram below illustrates the core signaling pathway driven by mutant EGFR and the site of action for TKIs like this compound.
The table below summarizes the available key data for Naquotinib versus first-generation EGFR-TKIs (Gefitinib and Erlotinib) as first-line treatment for EGFR-mutated advanced NSCLC.
| TKI (Trial Name) | Generation | PFS (Months) | OS (Months) | ORR (%) | Key Safety Findings | Development Status |
|---|---|---|---|---|---|---|
| This compound (SOLAR) [1] | Third | Worse than FGET (specific data not available) | Not specified | Not specified | Higher incidence of grade 3-5 adverse events (AEs) | Development discontinued (May 2017) [2] [3] |
| Gefitinib / Erlotinib [1] [4] [5] | First | ~9.7 - 13.1 (Real-world) [4]~10.4 - 13.0 (Clinical trial) [5] | ~20.1 - 22.9 [5] | ~52 - 56 [5] | Known AE profile (e.g., rash, diarrhea); generally manageable [5] | Approved and in clinical use |
For researchers designing similar studies, here are the core methodologies from the relevant clinical trials cited.
While specific protocols for the SOLAR trial are not detailed in the search results, its design can be inferred from other similar Phase III trials comparing third-generation vs. first-generation TKIs [1].
This head-to-head Phase III trial provides a direct comparison protocol for first-generation TKIs [7] [5].
The following diagram illustrates the mechanism of EGFR-TKIs and the common resistance pathways relevant to this compound.
Key mechanistic insights from the search results: